molecular formula C6H12O B1655761 (2R)-2-Tert-butyloxirane CAS No. 41796-67-2

(2R)-2-Tert-butyloxirane

Cat. No.: B1655761
CAS No.: 41796-67-2
M. Wt: 100.16 g/mol
InChI Key: HEAYDCIZOFDHRM-YFKPBYRVSA-N
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Description

®-2-tert-Butyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a tert-butyl group attached to the oxirane ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.

Scientific Research Applications

®-2-tert-Butyloxirane has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: ®-2-tert-Butyloxirane is utilized in the production of specialty chemicals and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-tert-Butyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, the reaction of tert-butyl ethylene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions can yield ®-2-tert-Butyloxirane. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of ®-2-tert-Butyloxirane may involve the use of chiral catalysts to achieve the desired enantiomeric purity. Catalysts such as Jacobsen’s catalyst can be employed to facilitate the asymmetric epoxidation of alkenes, leading to the formation of ®-2-tert-Butyloxirane with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: ®-2-tert-Butyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed:

    Oxidation: Diols or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxiranes or open-chain products.

Mechanism of Action

The mechanism of action of ®-2-tert-Butyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the oxirane ring.

Comparison with Similar Compounds

    (S)-2-tert-Butyloxirane: The enantiomer of ®-2-tert-Butyloxirane with opposite spatial arrangement.

    2-Methyl-2-oxirane: A similar compound with a methyl group instead of a tert-butyl group.

    2-Phenyl-2-oxirane: A compound with a phenyl group attached to the oxirane ring.

Uniqueness: ®-2-tert-Butyloxirane is unique due to its specific ®-configuration and the presence of a bulky tert-butyl group, which influences its reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral chemistry.

Properties

IUPAC Name

(2R)-2-tert-butyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAYDCIZOFDHRM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426334
Record name (2R)-2-tert-butyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41796-67-2
Record name (2R)-2-(1,1-Dimethylethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41796-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-tert-butyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-(1,1-dimethylethyl)-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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